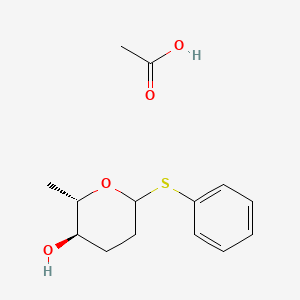
Acetic acid--(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is a complex organic compound that features both acetic acid and oxane (tetrahydropyran) moieties. The compound’s structure includes a phenylsulfanyl group, which is known for its potential biological activities. This compound is of interest in various fields such as organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) typically involves multiple steps, including the formation of the oxane ring and the introduction of the phenylsulfanyl group. Common synthetic routes may include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the oxane ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxane ring or the phenylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid derivatives: Compounds with similar acetic acid moieties.
Oxane derivatives: Compounds featuring the oxane ring structure.
Phenylsulfanyl compounds: Molecules containing the phenylsulfanyl group.
Uniqueness
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
200814-41-1 |
|---|---|
Formule moléculaire |
C14H20O4S |
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
acetic acid;(2S,3R)-2-methyl-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C12H16O2S.C2H4O2/c1-9-11(13)7-8-12(14-9)15-10-5-3-2-4-6-10;1-2(3)4/h2-6,9,11-13H,7-8H2,1H3;1H3,(H,3,4)/t9-,11+,12?;/m0./s1 |
Clé InChI |
UQSJIBXSKMJYDM-CCHRUULFSA-N |
SMILES isomérique |
C[C@H]1[C@@H](CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
SMILES canonique |
CC1C(CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


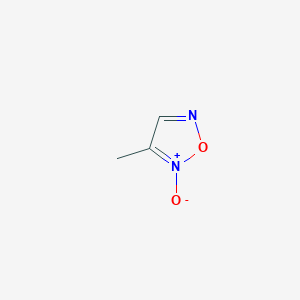

![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
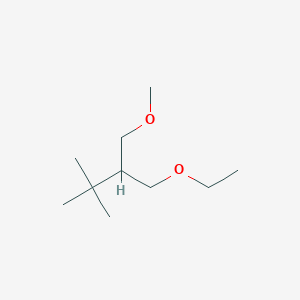

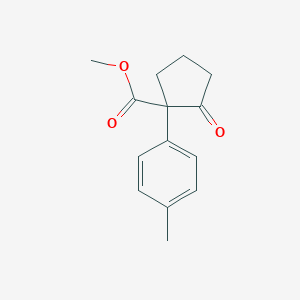
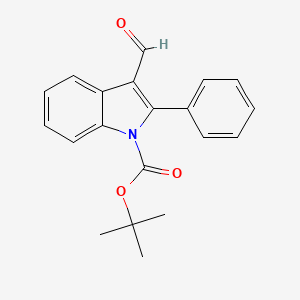
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
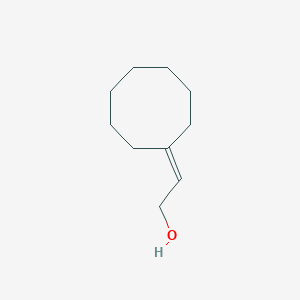
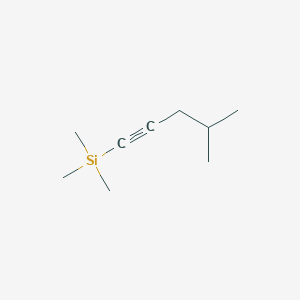
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)

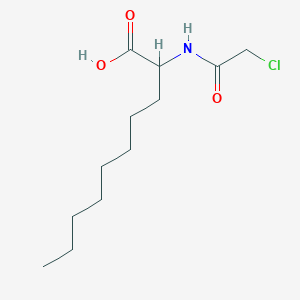
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
